N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

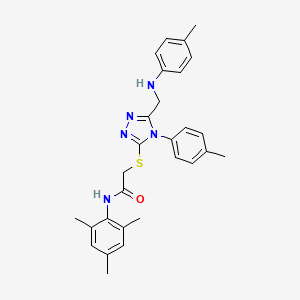

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with p-tolyl and mesityl (2,4,6-trimethylphenyl) groups. For example, compound 7h (a structural analog) was synthesized by reacting a triazole-thiol intermediate with 2-bromoacetamide in acetone under basic conditions (K₂CO₃) .

Properties

Molecular Formula |

C28H31N5OS |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

2-[[5-[(4-methylanilino)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C28H31N5OS/c1-18-6-10-23(11-7-18)29-16-25-31-32-28(33(25)24-12-8-19(2)9-13-24)35-17-26(34)30-27-21(4)14-20(3)15-22(27)5/h6-15,29H,16-17H2,1-5H3,(H,30,34) |

InChI Key |

KNCDUEYTRNWTDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=C(C=C(C=C4C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the mesityl and p-tolyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: The compound can be used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s triazole ring and thioacetamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The mesityl and p-tolyl groups may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of 1,2,4-triazole derivatives with thioacetamide substituents. Below is a comparative analysis with key analogs, focusing on structural features, synthesis efficiency, and physicochemical properties.

Structural Modifications and Substituent Effects

Key Observations :

- Substituent Impact : The target compound’s mesityl and dual p-tolyl groups enhance steric bulk and hydrophobicity compared to analogs like 5m (butylthio, pyridyl) or 5q (fluorobenzylthio). This may influence solubility and binding affinity in biological systems .

- Synthetic Efficiency : Yields for analogs vary widely (42–88%), with higher yields observed in simpler derivatives (e.g., 5m , 5q ) and lower yields in hydroxylated or complex substituents (e.g., SR19855 ) .

Physicochemical Properties

- Melting Points : Triazole derivatives with aromatic substituents (e.g., pyridyl in 5m , phenyl in 5q ) exhibit higher melting points (147–202°C), likely due to strong π-π stacking and hydrogen bonding . The target compound’s melting point is unreported but expected to align with these trends.

- Thermodynamic Stability : Morpholinium 2-((4-(2-methoxyphenyl)-5-pyridinyl-4H-triazol-3-yl)thio)acetate (analogous in structure) demonstrated temperature-dependent retention in hydrophilic chromatography, suggesting moderate hydrophilicity and stability under thermal stress .

Biological Activity

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a mesityl group, a triazole moiety, and a thioacetamide functional group. The triazole ring is particularly significant as it is known for various biological activities and serves as a pharmacophore in medicinal chemistry. Its chemical formula is , with a molecular weight of approximately 469.64 g/mol.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Antitumor Activity : The compound shows promise in inhibiting tumor cell proliferation. Research indicates that it may induce apoptosis in cancer cells through various pathways.

- Anti-inflammatory Effects : N-Mesityl derivatives have been linked to anti-inflammatory responses, potentially useful in treating chronic inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or tumor growth.

- Interaction with Cellular Pathways : It appears to modulate signaling pathways related to inflammation and apoptosis.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps:

- Formation of the Triazole Ring : This step is crucial as the triazole moiety contributes significantly to the biological activity.

- Thioacetamide Functionalization : Introducing the thioacetamide group enhances the compound's reactivity and biological profile.

- Purification and Characterization : High-performance liquid chromatography (HPLC) is often employed to ensure the purity of the final product.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

These studies underline the therapeutic potential of compounds with structural similarities to N-Mesityl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.